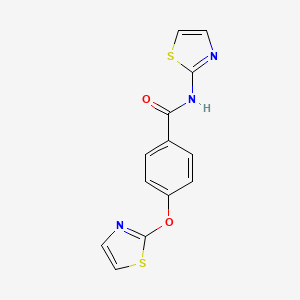

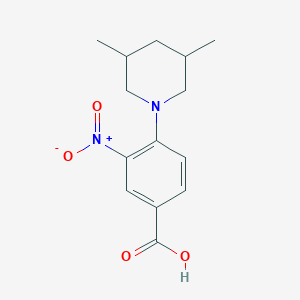

N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

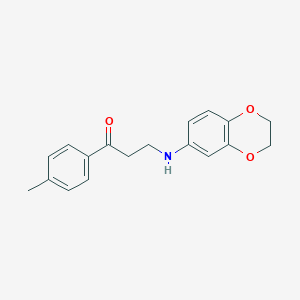

“N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” is a compound that contains two thiazole rings, a benzamide group, and an ether linkage. Thiazole is a heterocyclic compound that consists of a five-membered ring with two heteroatoms (nitrogen and sulfur). Benzamide is a simple amide derivative of benzoic acid. The ether linkage connects the thiazole ring and the benzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole rings, the introduction of the benzamide group, and the formation of the ether linkage. One possible method could be the reaction of 2-aminothiazole with 4-chlorobenzoic acid to form the benzamide group, followed by nucleophilic substitution with a thiazole-containing alcohol to form the ether linkage .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two thiazole rings, a benzamide group, and an ether linkage. The thiazole rings and the benzamide group would likely contribute to the compound’s aromaticity, while the ether linkage would provide a site for potential intermolecular interactions .Chemical Reactions Analysis

As a compound containing multiple functional groups, “this compound” could potentially undergo a variety of chemical reactions. The thiazole rings might be susceptible to electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole rings and the benzamide group could contribute to its aromaticity and polarity, potentially affecting its solubility, melting point, and boiling point .科学的研究の応用

Antimicrobial Activity

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Certain molecules exhibited higher potency than reference drugs, especially against Gram-positive bacteria, showcasing the potential of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, aiming to elucidate the role of methyl functionality and S⋯O interaction on gelation. This research highlights the significance of non-covalent interactions in designing new supramolecular gelators, with potential applications in drug delivery systems and material science (Yadav & Ballabh, 2020).

Anticancer Research

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines. Several compounds exhibited moderate to excellent activity, highlighting the potential for further investigation into their use as anticancer agents (Ravinaik et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. Their high inhibition efficiencies suggest potential applications in industrial corrosion protection (Hu et al., 2016).

Material Science

N-(thiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized, with their photophysical properties investigated. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, indicating potential applications in fluorescent sensors and organic electronics (Zhang et al., 2017).

将来の方向性

特性

IUPAC Name |

N-(1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S2/c17-11(16-12-14-5-7-19-12)9-1-3-10(4-2-9)18-13-15-6-8-20-13/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKOVGRXETYWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2695307.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2695310.png)

![3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid](/img/structure/B2695313.png)

![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)